molecular formula C20H20N4O4 B6441037 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol CAS No. 2548984-69-4

4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol

Cat. No.: B6441037
CAS No.: 2548984-69-4
M. Wt: 380.4 g/mol
InChI Key: GVRPOQIUUXYOAM-UHFFFAOYSA-N
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Description

4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further substituted with a methoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with piperidine under basic conditions.

    Methoxypyrimidine Attachment: The methoxypyrimidine moiety can be attached through an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with a methoxypyrimidine halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoline core can undergo oxidation reactions, typically forming quinoline N-oxides.

    Reduction: Reduction of the quinoline core can lead to the formation of dihydroquinoline derivatives.

    Substitution: The methoxypyrimidine moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) are typical.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the quinoline and pyrimidine moieties is particularly significant due to their known biological activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mechanism of Action

The mechanism of action of 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, while the piperidine and pyrimidine moieties can interact with protein targets, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonylbenzonitrile
  • 4-{4-[(6-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol

Uniqueness

Compared to similar compounds, 4-{4-[(5-methoxypyrimid

Properties

IUPAC Name

4-[4-(5-methoxypyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-27-14-11-21-20(22-12-14)28-13-6-8-24(9-7-13)19(26)16-10-18(25)23-17-5-3-2-4-15(16)17/h2-5,10-13H,6-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRPOQIUUXYOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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